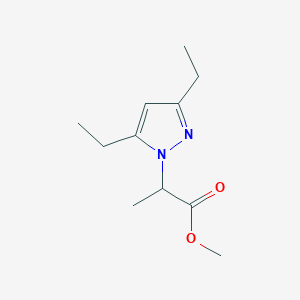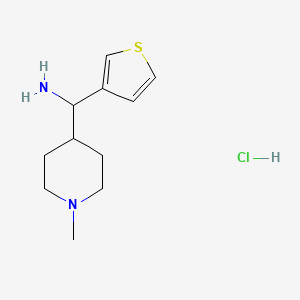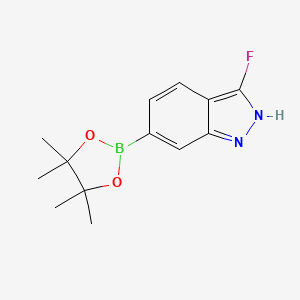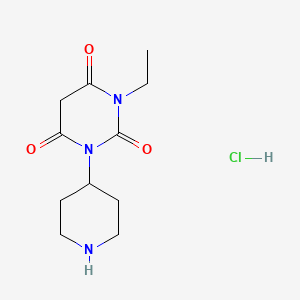
Cyclopentyl(2,5-difluorophenyl)methanamine hydrochloride
Descripción general
Descripción
Molecular Structure Analysis
The InChI code for Cyclopentyl(2,5-difluorophenyl)methanamine hydrochloride is1S/C12H15F2N.ClH/c13-10-5-3-4-9 (11 (10)14)12 (8-15)6-1-2-7-12;/h3-5H,1-2,6-8,15H2;1H . This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis
Cyclopentyl(2,5-difluorophenyl)methanamine hydrochloride is a powder that should be stored at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Cyclopentyl(2,5-difluorophenyl)methanamine hydrochloride and its derivatives are prominently utilized in the synthesis of various compounds. The regio- and chemoselective bromination of 2,3-diarylcyclopent-2-en-1-ones, a process crucial for creating bromo-substituted cyclopentenones and their analogues, highlights the compound's significance in organic synthesis for generating useful substances (Shirinian et al., 2012). Moreover, the compound's derivatives have been explored for their local anesthetic activity, showcasing its relevance in pharmaceutical chemistry (Gataullin et al., 2001).
Pharmaceutical Applications
In the field of pharmaceuticals, the crystal structure of (S)-(+)-ketamine hydrochloride, a known anesthetic compound significantly more potent than its R isomer, has been determined, indicating the compound's critical role in anesthesia (Hakey et al., 2008). The synthesis of ortho-(cyclopentenyl)- and ortho-(cyclopentyl)-aniline derivatives, which possess local anesthetic and analgesic properties, further exemplifies the compound's utility in creating medically valuable derivatives (Gataullin et al., 2001).
Catalysis and Material Science
In catalysis and material science, palladium(II) complexes containing bidentate N-cycloalkyl 2-iminomethylpyridine and 2-iminomethylquinoline have been synthesized, showing the compound's importance in the creation of catalysts for polymerization processes (Sung-Hoon Kim et al., 2014). Additionally, the compound's role in the experimental and kinetic modeling study of cyclopentane and dimethyl ether blends, which informs the understanding of multi-component gasoline surrogate fuels, highlights its significance in the energy sector (Lokachari et al., 2021).
Safety and Hazards
Propiedades
IUPAC Name |
cyclopentyl-(2,5-difluorophenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2N.ClH/c13-9-5-6-11(14)10(7-9)12(15)8-3-1-2-4-8;/h5-8,12H,1-4,15H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQGRUCZIPMLBHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(C2=C(C=CC(=C2)F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(3,4-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1471948.png)
![{1-[(3,4-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1471951.png)








![4-{5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl}morpholine dihydrochloride](/img/structure/B1471965.png)

